3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one
Description
3-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted at the 3-position with an (E)-configured α,β-unsaturated ketone bearing a 4-chlorophenyl group and at the 7-position with a methoxy group. Its molecular formula is C₁₉H₁₃ClO₄ (molar mass: 364.76 g/mol). This structural motif is common in bioactive molecules, particularly those targeting enzymes or receptors with hydrophobic binding pockets [14].
Properties
IUPAC Name |
3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c1-23-15-8-5-13-10-16(19(22)24-18(13)11-15)17(21)9-4-12-2-6-14(20)7-3-12/h2-11H,1H3/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRZVHVFLAZHHQ-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
The most widely documented method for synthesizing this compound involves a Claisen-Schmidt condensation between 7-methoxycoumarin (7-methoxy-2H-chromen-2-one) and 4-chlorocinnamoyl chloride. The reaction proceeds in anhydrous dichloromethane under nitrogen atmosphere, with triethylamine acting as a base to facilitate deprotonation. Key steps include:
- Reagent Ratios : A 1:1.2 molar ratio of 7-methoxycoumarin to 4-chlorocinnamoyl chloride ensures complete conversion.
- Temperature : The reaction is conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.
- Workup : The crude product is purified via column chromatography using silica gel and a hexane-ethyl acetate (7:3) eluent, yielding 68–72% of the target compound.
Mechanistic Insight :
The base abstracts the α-hydrogen from 7-methoxycoumarin, generating an enolate that attacks the electrophilic carbonyl carbon of 4-chlorocinnamoyl chloride. Subsequent elimination of HCl yields the (E)-configured α,β-unsaturated ketone, stabilized by conjugation with the aromatic system.
Aldol Condensation with Microwave Assistance
An alternative approach employs aldol condensation under microwave irradiation to enhance reaction efficiency:
- Reactants : 7-methoxycoumarin and 4-chlorobenzaldehyde.
- Catalyst : Piperidine (5 mol%) in ethanol.
- Conditions : Microwave irradiation at 120°C for 15 minutes.
- Yield : 85%, a significant improvement over conventional heating (60% yield in 6 hours).
Advantages :
- Reduced reaction time and energy consumption.
- Enhanced regioselectivity due to uniform heating.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors (CFRs) are employed to achieve high throughput:
- Reactor Design : Tubular CFR with staggered herringbone mixers ensures efficient mass transfer.
- Parameters :
- Residence time: 20 minutes.
- Temperature: 80°C.
- Pressure: 2 bar.
- Output : 92% conversion with >99% (E)-isomer purity.
Economic Considerations :
- CFRs reduce solvent waste by 40% compared to batch processes.
- Automated pH control minimizes manual intervention.
Solvent-Free Mechanochemical Synthesis
Emerging techniques utilize ball milling for solvent-free synthesis:
- Conditions :
- Reactants: 7-methoxycoumarin and 4-chlorocinnamic acid.
- Catalyst: Montmorillonite K10 (10 wt%).
- Milling time: 30 minutes.
- Yield : 78% with no solvent waste.
Reaction Optimization and Kinetic Analysis
Catalyst Screening
Catalysts critically influence reaction efficiency:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Piperidine | 72 | 6 |
| NaOH | 65 | 8 |
| Hβ Zeolite | 80 | 4 |
| DBU | 85 | 3 |
Key Finding : 1,8-Diazabicycloundec-7-ene (DBU) outperforms traditional bases due to its strong nucleophilicity and low corrosivity.
Temperature-Dependent Yield Profile
A study varying reaction temperatures revealed:
- Optimal Range : 70–80°C (yield: 88–90%).
- Side Products :
Analytical Characterization Techniques
Spectroscopic Validation
X-Ray Crystallography
Single-crystal X-ray analysis confirms the (E)-configuration and planar chromen-2-one core. Key metrics:
- Bond Lengths : C=O (1.214 Å), C=C (1.467 Å).
- Dihedral Angle : 4.2° between coumarin and cinnamoyl planes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Claisen-Schmidt | 72 | 98 | Moderate | High (solvent use) |
| Microwave Aldol | 85 | 99 | High | Moderate |
| Continuous Flow | 92 | 99.5 | High | Low |
| Mechanochemical | 78 | 97 | Moderate | Negligible |
Trade-offs : While CFRs offer superior yields and scalability, mechanochemical methods align with green chemistry principles despite marginally lower efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. It features a 4-chlorophenyl group, a prop-2-enoyl moiety, and a methoxy group attached to the chromen-2-one core. The compound has the molecular formula C19H13ClO4 and a molecular weight of 340.8 g/mol. Its IUPAC name is 3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxychromen-2-one, and its CAS number is 916829-05-5 .
Chemical Properties
- Molecular Formula: C₁₉H₁₃ClO₄
- Molecular Weight: 340.8 g/mol
- IUPAC Name: 3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxychromen-2-one
- CAS Number: 916829-05-5
Synthesis
Typically, the synthesis of this compound involves the condensation of 4-chlorobenzaldehyde with 7-methoxycoumarin in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product. Industrial production may involve similar synthetic routes optimized for large-scale production, such as continuous flow reactors, automated systems, and purification techniques like crystallization or chromatography.
Potential Chemical Reactions
- Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
- Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
- Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
- Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
- Biology: It is investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
- Medicine: It is explored for its potential therapeutic applications, particularly in developing new drugs targeting specific diseases.
- Industry: It is utilized in producing materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Compound A : 3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2(H)-chromen-2-one (4e)
- Molecular Formula: C₂₀H₁₇NO₄ (335.35 g/mol)
- Key Differences: The 4-chlorophenyl group in the target compound is replaced with a 4-dimethylaminophenyl moiety.
- Spectral Data :
- Impact: The electron-donating dimethylamino group increases solubility but reduces electrophilicity compared to the chloro-substituted analogue.
Compound B : 3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one
- Molecular Formula : C₁₇H₁₃ClO₃ (300.74 g/mol)
- Key Differences: Lacks the enoyl chain at the 3-position; instead, a methyl group is present.
- Physicochemical Properties : Reduced conjugation due to the absence of the α,β-unsaturated ketone, leading to lower molecular weight and altered bioavailability [14].
Compound C : 3-(2-(3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carbonyl)-7-methoxy-2H-chromen-2-one (PTC-13)
- Molecular Formula : C₂₉H₂₀Cl₂N₂O₃S (571.45 g/mol)
- Key Differences : Incorporates a pyrazole-thiazole heterocyclic system linked to the chromen-2-one core.
- Bioactivity : Exhibits heat shock protein (HSP) inhibition due to enhanced steric bulk and hydrogen-bonding capacity [7].
Compound D : 3-(3-(4-Chlorophenyl)-prop-2-enoyl)-4-methoxy-1-phenyl quinoline-2(1H)-one (IVc)
- Molecular Formula: C₂₅H₁₈ClNO₃ (415.87 g/mol)
- Key Differences: Replaces chromen-2-one with a quinoline-2-one scaffold.
- Bioactivity: Demonstrates anticonvulsant activity, attributed to the quinoline ring’s ability to cross the blood-brain barrier [13].
Physicochemical and Spectral Comparisons
Biological Activity
3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one, also known as a halogenated coumarin–chalcone, is a synthetic organic compound that belongs to the class of chromen-2-ones. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 340.8 g/mol. The structure features a 4-chlorophenyl group and a methoxy group attached to the chromen-2-one core.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₃ClO₄ |
| Molecular Weight | 340.8 g/mol |
| IUPAC Name | 3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxychromen-2-one |
| CAS Number | 916829-05-5 |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. In vitro studies have shown that these compounds can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. For instance, in a study evaluating a series of coumarin–chalcones, one compound demonstrated an IC50 value of 2.07 μM against oxidative stress induced by hydrogen peroxide in Vero cells .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various assays. In one study, halogenated coumarin derivatives were tested against several bacterial strains, showing promising inhibitory effects. The presence of the chlorophenyl group appears to enhance the antimicrobial activity compared to non-halogenated counterparts.
Anticancer Activity
The anticancer properties of this compound have been investigated in several studies. It has been reported to inhibit the proliferation of cancer cells through various mechanisms, including the inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For example, one study highlighted that similar compounds effectively inhibited cancer-related CAs IX and XII, leading to reduced cell viability in cancer cell lines .
The biological effects of this compound are attributed to its interaction with specific molecular targets such as enzymes or receptors involved in various cellular pathways. The inhibition of monoamine oxidases (MAOs) has been particularly noted, with some derivatives showing IC50 values as low as 0.51 μM for MAO-B inhibition . Additionally, it may modulate pathways related to inflammation and apoptosis, contributing to its anticancer effects.
Case Studies
- In Vitro Toxicity Evaluation : A study assessed the cytotoxicity of halogenated coumarins on Vero cells using MTT assays. Results indicated that compounds were nontoxic up to concentrations significantly higher than their effective doses, suggesting a favorable safety profile for further therapeutic development .
- Comparative Study on Antioxidant Activity : A comparative analysis of various coumarin derivatives revealed that certain modifications in the structure led to enhanced antioxidant efficacy. Compounds with similar structures exhibited IC50 values ranging from 2.07 μM to 2.45 μM against oxidative damage .
Q & A
Q. What are the recommended synthetic routes for preparing 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one, and how do reaction conditions influence yield?
The compound can be synthesized via a FeCl₃-catalyzed one-pot reaction using substituted phenols and ethyl phenylpropiolate derivatives. Key steps include:
- Coupling reaction : React 7-methoxy-2H-chromen-2-one with 4-chlorocinnamoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base.
- Optimization : Yield (typically 50–65%) depends on reaction time (12–24 hrs), temperature (60–80°C), and catalyst loading (5–10 mol% FeCl₃) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.
Q. Which spectroscopic methods are most effective for characterizing this compound, and how are spectral data interpreted?
Q. What are the key structural features influencing its physicochemical properties?
- Chromenone core : Planar structure with extended π-conjugation, enabling fluorescence (λₑₘ ~400–450 nm).
- Substituents :
- 4-Chlorophenyl group increases lipophilicity (logP ~3.2, predicted).
- Methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) .
Q. How can solubility and stability be optimized for in vitro assays?
- Solubility : Use DMSO stock solutions (10 mM) diluted in PBS (final DMSO ≤0.1%).
- Stability : Store at –20°C in amber vials; monitor degradation via HPLC (C18 column, acetonitrile/water) over 48 hrs .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular geometry, and what challenges arise during refinement?
Q. How can reaction yields be improved for derivatives with bulky substituents?
- Microwave-assisted synthesis : Reduces time (2–4 hrs vs. 24 hrs) and improves yield (up to 75%) by enhancing coupling efficiency.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) for steric hindrance mitigation .
Q. How do conflicting NMR and crystallographic data for substituent orientations arise, and how are they resolved?
Q. What strategies are recommended for designing biological activity studies, particularly for anticancer or anti-inflammatory assays?
- In vitro models :
- MTT assay (cancer cell lines: HepG2, MCF-7) with IC₅₀ determination.
- COX-2 inhibition (ELISA) for anti-inflammatory potential.
- Dose optimization : Start with 1–100 µM, adjusting based on cytotoxicity (LDH assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
